![molecular formula C32H47F5O2S B186218 (7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 153004-31-0](/img/structure/B186218.png)
(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Description
(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a useful research compound. Its molecular formula is C32H47F5O2S and its molecular weight is 590.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol , referred to as Compound X for brevity in this article, is a complex steroid-like molecule with potential pharmacological applications. Its structure suggests significant biological activity due to its interaction with hormonal pathways and cellular signaling mechanisms.
- IUPAC Name : 3-(((7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid
- Molecular Formula : C21H28O4S
- CAS Number : 53212-83-2
- Molecular Weight : 376.51 g/mol
Compound X exhibits biological activity primarily through its interaction with estrogen receptors. Studies indicate that similar compounds can modulate estrogenic activity and influence various signaling pathways including:
- PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Research shows that estrogenic compounds can activate this pathway leading to neuroprotection in retinal cells .
- ERK Signaling : The compound may also influence ERK signaling pathways which are involved in cell differentiation and survival .
Estrogenic Activity
Compound X's structural features suggest it may act as an estrogen receptor modulator. Compounds with similar structures have been shown to:
- Protect retinal neurons from oxidative stress-induced damage.
- Influence the proliferation of hormone-responsive cancer cells.
Neuroprotective Effects
Research highlights the neuroprotective effects of estrogenic compounds in models of retinal degeneration. For instance:
- In vitro Studies : Low doses of estrogen analogs have been shown to protect against hydrogen peroxide-induced neuronal death by activating the PI3K pathway .
- In vivo Studies : Systemic administration of estrogen analogs demonstrated protective effects against ischemia in animal models .
Case Studies
- Retinal Neuroprotection :
- Hormonal Modulation in Cancer :
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 376.51 g/mol |
CAS Number | 53212-83-2 |
Estrogen Receptor Affinity | Moderate (specific studies needed) |
Neuroprotective Efficacy | High (in vitro and in vivo studies) |
Properties
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O2S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-40-19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUHWMMAVAPFK-LSVBPWPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462159 | |
Record name | (7alpha,17beta)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153004-31-0 | |
Record name | (7alpha,17beta)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[α]phenanthrene-3,17-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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